molecular formula C27H22Cl2N2O3S B2620062 3-amino-2-(3,4-dichlorobenzoyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one CAS No. 690643-19-7

3-amino-2-(3,4-dichlorobenzoyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one

Cat. No.: B2620062
CAS No.: 690643-19-7
M. Wt: 525.44
InChI Key: VYGGOHQCJHYJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 3-amino-2-(3,4-dichlorobenzoyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one, which is supplied for laboratory and research applications. It is identified by CAS Number 690643-19-7 and has a molecular formula of C27H22Cl2N2O3S and a molecular weight of 525.45 g/mol . The compound is a complex organic molecule featuring a thieno[2,3-b]quinolin-5-one core structure substituted with a 3,4-dichlorobenzoyl group, a 4-methoxyphenyl group, an amino group, and a geminal dimethyl group . Its IUPAC name is this compound, and it is also known by the identifier AKOS000813105 . This compound is intended for research and development purposes only. It is not intended for use in diagnostics, therapeutics, or for any personal use. Researchers can source this compound from various suppliers, with available quantities ranging from 1mg to 100mg .

Properties

IUPAC Name

3-amino-2-(3,4-dichlorobenzoyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N2O3S/c1-27(2)11-18-21(19(32)12-27)20(13-4-7-15(34-3)8-5-13)22-23(30)25(35-26(22)31-18)24(33)14-6-9-16(28)17(29)10-14/h4-10H,11-12,30H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGGOHQCJHYJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC(=C(C=C4)Cl)Cl)N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-2-(3,4-dichlorobenzoyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one is a member of the thienoquinoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula for the compound is C18H17Cl2N3O2SC_{18}H_{17}Cl_2N_3O_2S, with a molecular weight of 388.44 g/mol . The structure features a thienoquinoline core, which is known for various pharmacological properties.

Synthesis

The synthesis of this compound involves multi-step reactions starting from simple precursors. Notably, the compound can be synthesized through the reaction of 3-amino-1,2-thiadiazole derivatives with dichloroacetyl chloride in the presence of a base like triethylamine. The process has been optimized to yield high purity and efficiency .

Anticancer Properties

Numerous studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 Value (µM) Mechanism of Action
HepG2 (Liver Cancer)7.9Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)10.5Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12.0Inhibition of proliferation and induction of necrosis

The compound exhibited significant cytotoxic effects on HepG2 cells with an IC50 value of 7.9 µM , indicating strong potential as an anticancer agent .

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and modulation of Bcl-2 family proteins. Increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 were observed .
  • Cell Cycle Arrest : Treatment with this compound resulted in cell cycle arrest at the G2/M phase in MCF-7 cells, leading to reduced cell proliferation .
  • Enzymatic Inhibition : Preliminary enzymatic assays suggest that this compound may inhibit certain kinases involved in cancer cell survival pathways, although further studies are needed to elucidate these mechanisms fully .

Study 1: HepG2 Cell Line Evaluation

In a controlled study, HepG2 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptotic cells as measured by flow cytometry. The study reported that at 24 hours post-treatment, there was a substantial increase in early and late apoptotic populations compared to the control group .

Study 2: MCF-7 Cell Line Response

Another study focused on MCF-7 cells demonstrated that treatment with this compound resulted in significant cell cycle disruption and increased necrosis rates. The researchers noted that the compound's ability to cause cell cycle arrest could be leveraged for therapeutic strategies against breast cancer .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of this compound is its anticancer activity . Research has demonstrated that derivatives of thienoquinoline exhibit potent cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that compounds similar to this one can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
  • Case Studies : In vitro studies have indicated that this compound exhibits significant cytotoxicity against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) cell lines. For example, certain derivatives showed IC50 values as low as 6.1 μM against HepG2 cells, indicating strong anticancer potential compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity . Research indicates that thienoquinoline derivatives can inhibit the growth of various bacterial strains and fungi:

  • Mechanism : The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Case Studies : Specific studies have reported that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Therapy : As a lead compound in anticancer drug development due to its efficacy against multiple cancer types.
  • Antimicrobial Agents : Development of new antibiotics or antifungal treatments.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that warrant further investigation.
Activity TypeCell Line/OrganismIC50 (μM)Reference
AnticancerHCT-11612.5
AnticancerMCF-725.8
AnticancerHepG26.1
AnticancerA54918.0
AntimicrobialE. coli15.0
AntimicrobialS. aureus10.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Electronic and Pharmacological Properties

  • The 4-methoxyphenyl moiety, common in all listed compounds, contributes to π-π stacking interactions with aromatic residues in enzyme binding pockets, as demonstrated in GABA-A receptor ligands like 8k . The 7,7-dimethyl groups in the target compound introduce steric hindrance, likely stabilizing the thienoquinolinone core and reducing metabolic oxidation compared to non-methylated analogs .
  • Biological Activity: 8k exhibits functional selectivity for GABA-A receptors (EC₅₀ = 120 nM), attributed to its pyrazoloquinolinone core and 4-methoxyphenyl group . The target compound’s thienoquinolinone core may similarly target GABA or kinase pathways but with altered potency due to its dichlorobenzoyl substituent. Quinoline derivatives like 4k show moderate cytotoxicity (IC₅₀ = 8–12 µM in MCF-7 cells), suggesting the importance of the 4-amino group for DNA intercalation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.